molecular formula C20H22N2O2 B3868067 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine

8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine

Cat. No. B3868067
M. Wt: 322.4 g/mol
InChI Key: FFBODVBIXCDJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine, also known as MEQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MEQ belongs to the class of compounds known as quinolines, which have been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cell growth and proliferation. 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been found to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of the immune system. 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has also been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine in lab experiments is its potent antitumor activity, which makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine in lab experiments is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of the compound's mechanism of action at the molecular level. Additional research is also needed to determine the optimal dosages and administration routes for 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine in various experimental settings.

Scientific Research Applications

8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been studied extensively for its potential therapeutic applications, including as an antitumor agent, an anti-inflammatory agent, and an antimicrobial agent. In particular, 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been found to possess potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-13-19(22-20-17(14)5-4-6-18(20)24-3)21-12-11-15-7-9-16(23-2)10-8-15/h4-10,13H,11-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBODVBIXCDJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methylquinolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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